Technical Whitepaper: Physicochemical Profiling of 2-(Piperidin-1-ylmethyl)pyridine
Technical Whitepaper: Physicochemical Profiling of 2-(Piperidin-1-ylmethyl)pyridine
This technical guide provides an in-depth profiling of 2-(piperidin-1-ylmethyl)pyridine , a versatile bidentate ligand and pharmaceutical intermediate.
Executive Summary
2-(Piperidin-1-ylmethyl)pyridine (often abbreviated as PMP or referred to as 1-(2-picolyl)piperidine ) is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety via a methylene bridge. Its structural duality—combining an electron-deficient aromatic nitrogen (pyridine) with an electron-rich aliphatic nitrogen (piperidine)—makes it a valuable N,N'-bidentate ligand in coordination chemistry and a pharmacophore in medicinal chemistry. This guide details its physicochemical properties, synthesis protocols, and applications in metal-organic frameworks and drug discovery.
Molecular Identity & Structural Analysis
The molecule consists of a rigid pyridine donor and a flexible piperidine donor. The methylene bridge allows for a "bite angle" suitable for forming stable 5-membered chelate rings with transition metals.
| Parameter | Detail |
| IUPAC Name | 2-(piperidin-1-ylmethyl)pyridine |
| Common Synonyms | 1-(2-Pyridylmethyl)piperidine; N-(2-Picolyl)piperidine; PMP |
| CAS Number | 71172-77-5 (Free base); 4377-33-7 (Precursor: 2-Picolyl chloride) |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| SMILES | C1CCN(CC1)CC2=CC=CC=N2 |
| InChI Key | KXRQQPIHUMSJSS-UHFFFAOYSA-N |
Physicochemical Properties
Note: Experimental values are specific to the free base unless otherwise noted. Predicted values are derived from structure-activity relationship (SAR) algorithms for similar pyridine-piperidine scaffolds.
Table 1: Core Physical Parameters
| Property | Value (Experimental/Predicted) | Context & Significance |
| Physical State | Yellow to orange oil (Liquid at RT) | Low melting point due to lack of H-bond donors. |
| Boiling Point | ~110–115 °C @ 1 mmHg (Est.) | High boiling point requires vacuum distillation for purification. |
| Density | ~1.02 g/cm³ | Slightly denser than water; typical for nitrogen heterocycles. |
| LogP (Octanol/Water) | 1.8 – 2.2 (Predicted) | Moderately lipophilic; crosses biological membranes easily. |
| pKa₁ (Piperidine N) | 9.1 ± 0.2 | The aliphatic nitrogen is the primary protonation site (sp³). |
| pKa₂ (Pyridine N) | 5.2 ± 0.1 | The aromatic nitrogen is less basic (sp²); protonates only at low pH. |
| Solubility | Soluble in DCM, MeOH, EtOAc. | pH-dependent water solubility (soluble at pH < 5). |
Mechanism of Solubility
The compound exhibits pH-switchable solubility .
-
pH > 10: Neutral species, highly lipophilic (extractable into organic phase).
-
pH < 4: Diprotonated species (
), highly water-soluble. -
pH 6–8: Monoprotonated species (
, proton on piperidine), amphiphilic.
Synthesis & Purification Protocols
Two primary routes exist for synthesizing 2-(piperidin-1-ylmethyl)pyridine. Method A is preferred for its milder conditions and higher purity profile.
Method A: Reductive Amination (Preferred)
This route avoids the use of lachrymatory alkyl halides and minimizes over-alkylation byproducts.
Reagents: 2-Pyridinecarboxaldehyde, Piperidine, Sodium Triacetoxyborohydride (STAB), DCM.
-
Imine Formation: Dissolve 2-pyridinecarboxaldehyde (1.0 eq) and piperidine (1.1 eq) in Dichloromethane (DCM). Stir for 30 min to form the intermediate iminium species.
-
Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise. The mild nature of STAB prevents reduction of the pyridine ring.
-
Quench: After 12h, quench with saturated NaHCO₃.
-
Workup: Extract with DCM, dry over MgSO₄, and concentrate.
Method B: Nucleophilic Substitution (Traditional)
Reagents: 2-(Chloromethyl)pyridine HCl (Picolyl chloride), Piperidine, K₂CO₃, Acetonitrile.
-
Activation: Suspend 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and K₂CO₃ (3.0 eq) in Acetonitrile.
-
Addition: Add piperidine (1.2 eq) dropwise to control exotherm.
-
Reflux: Heat to 60°C for 4–6 hours.
-
Purification: Requires careful removal of excess piperidine via vacuum distillation.
Visualization: Synthesis Pathways
Caption: Comparative synthesis routes. Solid blue/green lines denote the preferred Reductive Amination pathway; dashed red lines denote Nucleophilic Substitution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The structure is easily validated by
-
Pyridine Ring (4H): Aromatic region
8.5 (d, 1H, -H), 7.6 (td, 1H), 7.4 (d, 1H), 7.1 (m, 1H). The doublet at 8.5 ppm is diagnostic of the proton adjacent to the pyridine nitrogen. -
Methylene Bridge (2H): Singlet (or broad singlet) at
3.6–3.7 ppm. This peak shifts significantly ( ppm) upon protonation or metal coordination. -
Piperidine Ring (10H):
-
-CH
(adjacent to N): Broad multiplet at 2.4–2.5 ppm. -
-CH
: Multiplets at 1.4–1.6 ppm.
-
-CH
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: 177.14 m/z.
-
Fragmentation: Loss of the piperidine ring often yields a characteristic tropylium-like pyridyl cation at m/z ~92-93.
Applications in Coordination Chemistry[3][4][5][6][7]
The compound acts as a bidentate chelator , forming stable 5-membered rings with transition metals (Cu²⁺, Zn²⁺, Pd²⁺). The steric bulk of the piperidine ring influences the geometry of the resulting complex, often favoring distorted square planar or tetrahedral geometries over perfect octahedral ones.
Coordination Mode
The "hard" pyridine nitrogen and "intermediate" amine nitrogen allow PMP to stabilize metals in various oxidation states.
-
Copper(II) Complexes: Used in oxidative catalysis (e.g., oxidation of alcohols).
-
Zinc(II) Complexes: Used as fluorescent sensors for phosphate detection (Zinpyr analogs).
Visualization: Metal Coordination
Caption: Bidentate coordination mode forming a stable 5-membered chelate ring with a metal center.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base can absorb CO₂ from the air (forming carbamates) or oxidize over time.
-
Spill Response: Neutralize with weak acid (citric acid) before disposal, or absorb with sand/vermiculite.
References
-
Synthesis via Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
- Coordination Chemistry: Uhlenhut, K., et al. "Bis(picolyl)amine-based ligands for copper-catalyzed oxidation." European Journal of Inorganic Chemistry, 2018.
- pKa Values of Heterocycles: Jencks, W. P., & Regenstein, J. "Ionization Constants of Acids and Bases." Handbook of Biochemistry and Molecular Biology, CRC Press.
-
CAS Verification: AccelaChem Product Catalog, Entry for CAS 71172-77-5. Link
-
General Properties of Piperidine Derivatives: "Piperidine."[][2] PubChem Database, National Center for Biotechnology Information. Link
